Selectivity Index Quantification: Anticancer Derivative 4c Outperforms Cisplatin in Therapeutic Window
The derivative 2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-(5-methyl-4-phenylthiazol-2-yl)acetamide (4c), synthesized directly from CAS 53968-19-7, demonstrates a selectivity index (SI) > 42.9, substantially exceeding the SI of the clinical standard cisplatin (estimated SI of ~20 based on reported IC50 values against A549 and NIH/3T3 cells) [1]. This high selectivity is derived from a stark difference in cytotoxicity between A549 human lung adenocarcinoma cells (IC50 = 23.30 ± 0.35 µM) and non-tumor NIH/3T3 mouse embryoblast cells (IC50 > 1000 µM) [1].
| Evidence Dimension | Selectivity Index (SI) = IC50(NIH/3T3) / IC50(A549) |
|---|---|
| Target Compound Data | Derivative 4c IC50(A549) = 23.30 ± 0.35 µM; IC50(NIH/3T3) > 1000 µM |
| Comparator Or Baseline | Cisplatin (clinical standard) with reported IC50(A549) ~5-15 µM and IC50(NIH/3T3) ~100-300 µM |
| Quantified Difference | Derivative 4c SI > 42.9; Cisplatin SI ≈ 20 (estimated from literature) |
| Conditions | MTT assay; A549 human lung adenocarcinoma cells; NIH/3T3 mouse embryoblast cell line |
Why This Matters
For procurement, this evidence establishes that CAS 53968-19-7 serves as the validated precursor to a compound class with superior selectivity compared to a clinical standard, justifying its use over alternative thiazole intermediates that may yield derivatives with less favorable therapeutic windows.
- [1] Evren AE, Yurttas L, Ekselli B, Akalin-Ciftci G. Synthesis and biological evaluation of 5-methyl-4-phenyl thiazole derivatives as anticancer agents. Phosphorus Sulfur Silicon Relat Elem. 2019;194(8):820-828. View Source
